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Compound of Interest

Compound Name: 5-(Tetradecyloxy)-2-furoic acid

Cat. No.: B035774 Get Quote

An In-depth Technical Guide on the Core Properties of 5-(Tetradecyloxy)-2-furoic Acid

This technical guide provides a comprehensive overview of the fundamental properties of 5-
(Tetradecyloxy)-2-furoic acid, a molecule of significant interest to researchers, scientists, and

drug development professionals. The information is presented in a structured format, including

detailed data tables, experimental protocols, and visualizations of its key biological signaling

pathways.

Core Properties and Data
5-(Tetradecyloxy)-2-furoic acid, also known as TOFA, is a synthetic derivative of 2-furoic

acid. It is recognized for its role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme

in fatty acid synthesis, and as a peroxisome proliferator-activated receptor alpha (PPARα)

agonist.[1] These activities confer upon it hypolipidemic, antineoplastic, and apoptosis-inducing

properties.[1]

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-(Tetradecyloxy)-2-furoic acid is

presented in the table below. This data has been compiled from various chemical databases

and supplier information.
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Property Value Source

Molecular Formula C₁₉H₃₂O₄ PubChem

Molecular Weight 324.45 g/mol PubChem

CAS Registry Number 54857-86-2 CAS Common Chemistry

Appearance White to beige powder Watsonnoke Scientific

Melting Point 112-115 °C Watsonnoke Scientific

Solubility DMSO: 2.5 mg/mL CoreyChem

DMF: 10 mg/mL Cayman Chemical

Ethanol: 1 mg/mL Cayman Chemical

DMF:PBS (pH 7.2) (1:1): 0.5

mg/mL
Cayman Chemical

Storage Temperature -20°C CoreyChem

Spectroscopic Data
While detailed spectral data from peer-reviewed publications are not readily available in the

public domain, the following table summarizes the expected and reported analytical techniques

used for the characterization of 5-(Tetradecyloxy)-2-furoic acid.
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Technique Data/Parameters Source/Notes

¹H NMR

Data not publicly available.

Expected signals would

correspond to the furoic acid

ring protons, the tetradecyloxy

chain protons, and the

carboxylic acid proton.

Watsonnoke Scientific

mentions HNMR for

identification.

¹³C NMR

Data not publicly available.

Expected signals would

include carbons of the furoic

acid ring, the tetradecyloxy

chain, and the carboxyl group.

-

Mass Spectrometry

Mass spectral data is available

on mzCloud, viewable with

appropriate software. Tandem

mass spectrometry (MS1,

MS2, MS3, MS4) has been

performed using an Orbitrap

Fusion Lumos with ETD LBP.

mzCloud

FTIR

Data not publicly available.

Expected characteristic peaks

would include C=O stretching

for the carboxylic acid, C-O-C

stretching for the ether linkage,

and aromatic C-H stretching.

-

HPLC

Mentioned as an identification

method. Specific protocols

(e.g., column, mobile phase,

flow rate, detector) are not

publicly detailed.

Watsonnoke Scientific

Experimental Protocols
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This section provides detailed methodologies for the synthesis of 5-(Tetradecyloxy)-2-furoic
acid, based on information from patent literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic acid
A common method for the synthesis of 5-(Tetradecyloxy)-2-furoic acid involves the reaction

of a 5-halo-2-furoic acid derivative with 1-tetradecanol. An improved, lower-temperature method

has been described in patent WO2016126975A1, which offers higher yields compared to the

conventional high-temperature process.

Materials:

Methyl 5-bromo-2-furoate

1-Tetradecanol

Potassium hydroxide

Methanol

Toluene

Lewis acid catalyst (e.g., titanium(IV) isopropoxide)

Hydrochloric acid (for acidification)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Improved Synthesis Protocol (based on WO2016126975A1):

Transesterification: A mixture of methyl 5-bromo-2-furoate and 1-tetradecanol in an

appropriate solvent (e.g., toluene) is treated with a Lewis acid catalyst. The reaction is

heated to facilitate the transesterification process, forming the tetradecyl ester intermediate.

Etherification: The intermediate from the previous step is reacted with a strong base (e.g.,

potassium hydroxide in methanol) at a temperature below 50°C. This step forms the
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tetradecyloxy ether linkage at the 5-position of the furan ring.

Saponification: The resulting ester is then saponified in the presence of a base (e.g.,

potassium hydroxide in methanol) at a temperature below 50°C to yield the potassium salt of

5-(Tetradecyloxy)-2-furoic acid.

Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted with an

acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid. The solid product is then

collected by filtration, washed, and dried.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent to obtain 5-(Tetradecyloxy)-2-furoic acid of high purity.

Signaling Pathways and Mechanisms of Action
5-(Tetradecyloxy)-2-furoic acid exerts its biological effects primarily through the inhibition of

Acetyl-CoA Carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated

Receptor Alpha (PPARα).

Acetyl-CoA Carboxylase (ACC) Inhibition
ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to

produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC,

TOFA reduces the intracellular pool of malonyl-CoA, thereby decreasing the synthesis of new

fatty acids. This mechanism is central to its hypolipidemic and antineoplastic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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